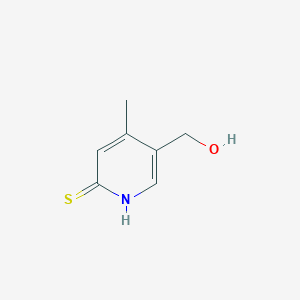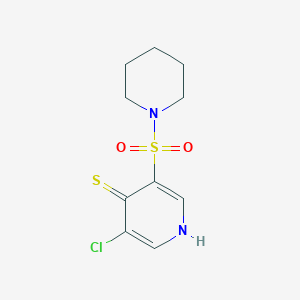
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a piperidin-1-ylsulfonyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol typically involves the functionalization of a pyridine ring. One common method includes the nucleophilic substitution of a chlorinated pyridine derivative with a piperidin-1-ylsulfonyl group. The thiol group can be introduced through subsequent reactions involving thiolation agents.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(morpholin-4-ylsulfonyl)pyridine-4-thiol
- 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol
Uniqueness
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClN2O2S2 |
|---|---|
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
3-chloro-5-piperidin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C10H13ClN2O2S2/c11-8-6-12-7-9(10(8)16)17(14,15)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,16) |
Clave InChI |
RXJRQOBZUSHYMV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)
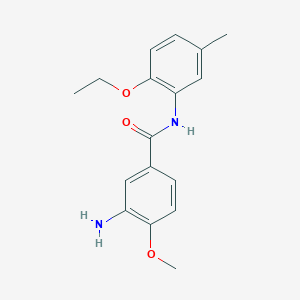
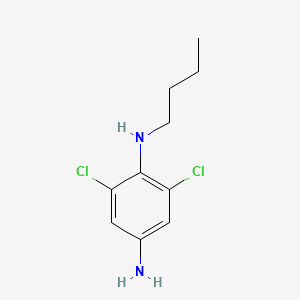

![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)



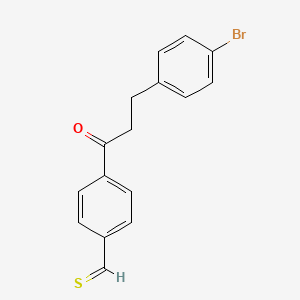
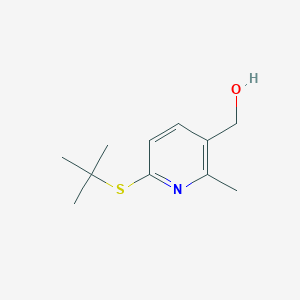

![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
